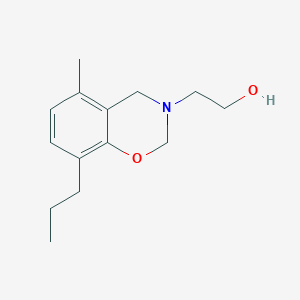
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine, also known as HMB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB is a benzoxazine derivative that has been extensively studied for its unique properties, including its ability to act as a polymerization initiator, flame retardant, and antioxidant.
Aplicaciones Científicas De Investigación
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been extensively studied for its potential applications in various fields, including polymer science, material science, and medicinal chemistry. This compound has been shown to act as a polymerization initiator, which makes it useful in the production of various polymers, including polyurethanes, polycarbonates, and epoxy resins. This compound has also been found to be an effective flame retardant, which makes it useful in the production of fire-resistant materials. Additionally, this compound has been shown to have antioxidant properties, which makes it useful in the development of anti-aging and anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine is not fully understood, but it is believed to involve the formation of free radicals. This compound has been shown to act as a radical scavenger, which helps to prevent the formation of harmful free radicals. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the production of free radicals.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. This compound has also been shown to have neuroprotective properties, which can help to protect the brain from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has several advantages for use in lab experiments. This compound is relatively easy to synthesize, which makes it readily available for use in experiments. Additionally, this compound has been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, there are also limitations to the use of this compound in lab experiments. This compound can be toxic at high concentrations, which means that it must be used with caution. Additionally, this compound can be difficult to work with due to its tendency to polymerize.
Direcciones Futuras
There are several future directions for research on 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine. One area of research is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Another area of research is the development of new applications for this compound, including its use in drug development and as a biomaterial. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in various fields.
Métodos De Síntesis
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine can be synthesized through several methods, including the reaction of 3,4-dihydro-2H-1,3-benzoxazine with 3-hydroxypropionic acid and isobutylene. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid, and at a high temperature. The resulting product is then purified through a series of extraction and distillation processes.
Propiedades
Número CAS |
117652-03-6 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
2-(5-methyl-8-propyl-2,4-dihydro-1,3-benzoxazin-3-yl)ethanol |
InChI |
InChI=1S/C14H21NO2/c1-3-4-12-6-5-11(2)13-9-15(7-8-16)10-17-14(12)13/h5-6,16H,3-4,7-10H2,1-2H3 |
Clave InChI |
KVVOGCVXVAYLDV-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(=C(C=C1)C)CN(CO2)CCO |
SMILES canónico |
CCCC1=C2C(=C(C=C1)C)CN(CO2)CCO |
Otros números CAS |
117652-03-6 |
Sinónimos |
3-(hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine 3-HMMDB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




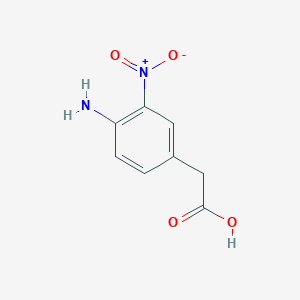

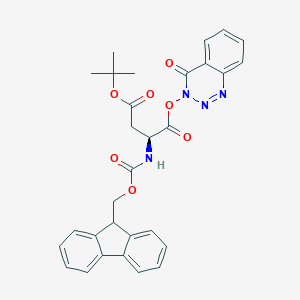
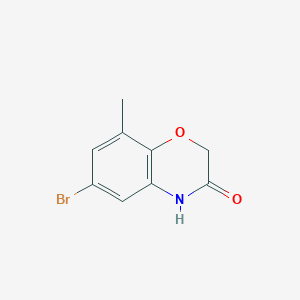


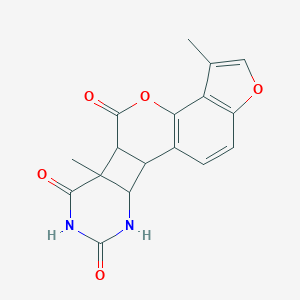
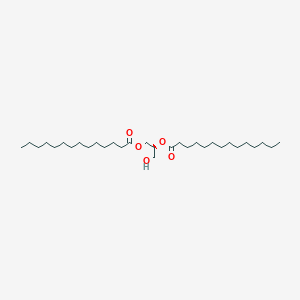

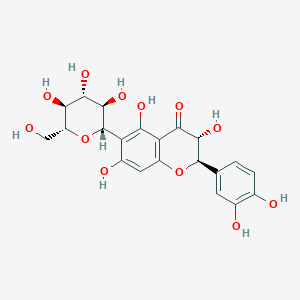
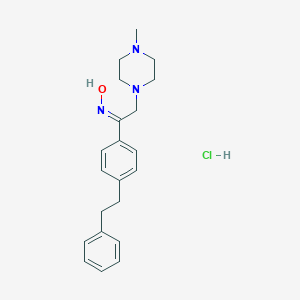

![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)